

Application Notes: Ivermectin (as Antiparasitic agent-16) in High-Throughput Screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antiparasitic agent-16

Cat. No.: B15560631

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Introduction

Ivermectin is a broad-spectrum antiparasitic agent belonging to the avermectin family of macrocyclic lactones, derived from the bacterium *Streptomyces avermitilis*.^{[1][2]} Initially developed for veterinary use, it was approved for human use in 1987 to treat a range of parasitic infections, including onchocerciasis (river blindness), strongyloidiasis, and scabies.^{[1][3]} In recent years, high-throughput screening (HTS) campaigns have identified Ivermectin as a potent agent with broader biological activities, including antiviral and potential anticancer properties.^{[4][5]} Its well-characterized mechanisms of action and established safety profile make it an invaluable tool in HTS for drug repurposing and the discovery of novel therapeutics.^{[6][7]}

Mechanism of Action

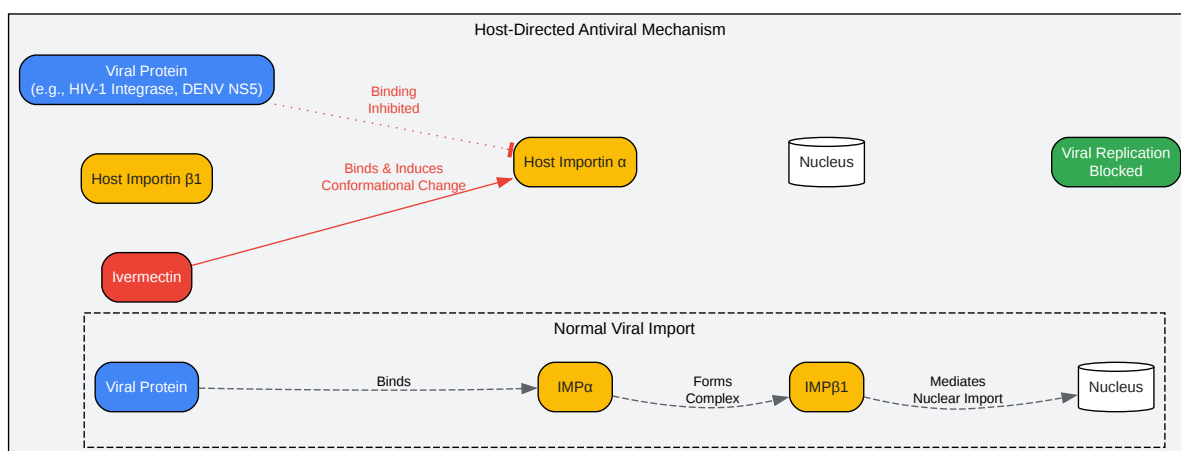
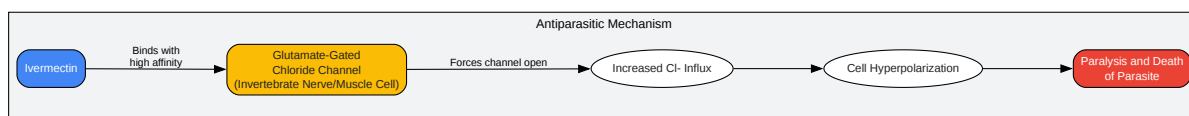
Ivermectin's biological effects are mediated through distinct pathways in parasites and host cells.

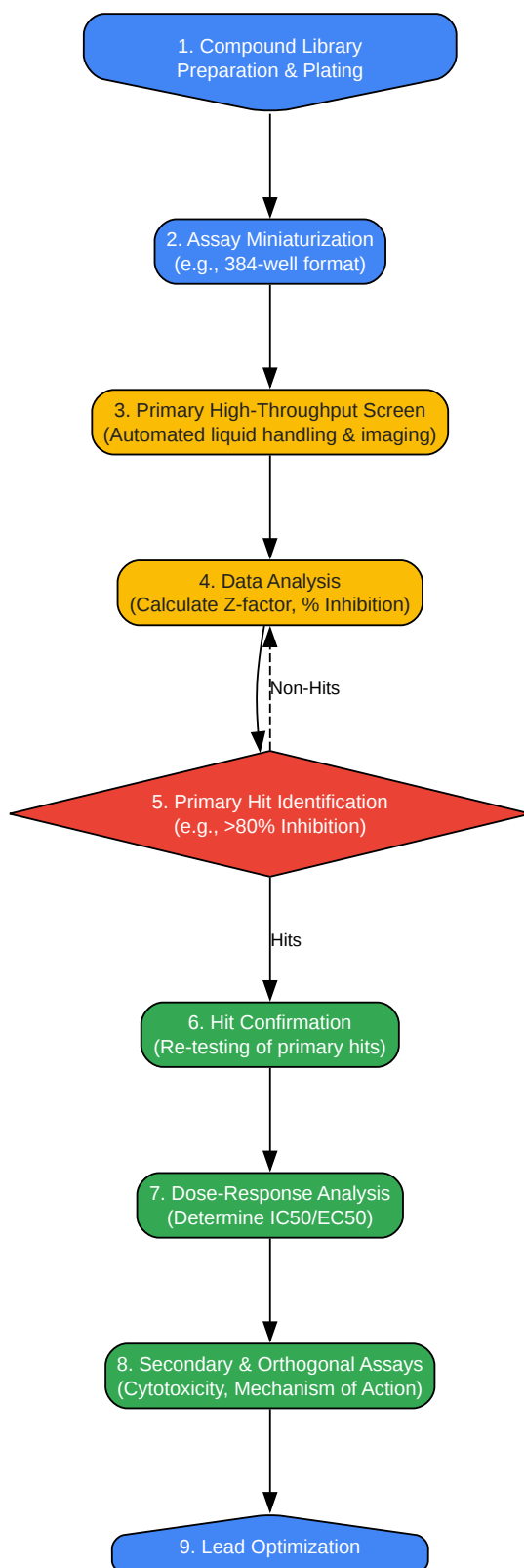
- **Antiparasitic Action:** The primary mechanism involves high-affinity, selective binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.^{[1][8]} This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, which results in paralysis and death of the parasite.^{[2][9]} Ivermectin can also act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), further disrupting neurotransmission in parasites.^{[2][8]} Its selectivity and safety in mammals are due to the absence of glutamate-gated chloride channels in the periphery and the inability of

Ivermectin to efficiently cross the blood-brain barrier to affect mammalian GABA receptors.[1][8][9]

- **Host-Directed Antiviral Action:** HTS studies identified Ivermectin as an inhibitor of the host's nuclear transport machinery.[4][10] It specifically targets the importin (IMP) $\alpha/\beta 1$ heterodimer, a key component for the nuclear import of various viral proteins.[4][11] Ivermectin binds to IMP α , inducing conformational changes that prevent it from recognizing and transporting viral cargo, such as the HIV-1 integrase and the dengue virus (DENV) NS5 protein, into the nucleus.[4][12] By disrupting this essential step in the viral life cycle, Ivermectin exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses, including HIV-1, DENV, Zika virus, and SARS-CoV-2.[4][11][13]
- **Other Cellular Pathways:** Research suggests Ivermectin can influence other signaling pathways. In glioma cells, it has been shown to induce autophagy-mediated cell death by inhibiting the AKT/mTOR signaling pathway.[14][15]

Visualizations





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